molecular formula C11H10N4O3S B2624871 N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide CAS No. 1251545-52-4

N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide

Cat. No.: B2624871
CAS No.: 1251545-52-4
M. Wt: 278.29
InChI Key: YDYSZWAONYDHSM-UHFFFAOYSA-N
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Description

N-(4-Sulfamoylphenyl)pyrimidine-2-carboxamide (CAS 1251545-52-4) is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. Its molecular structure, which incorporates both a pyrimidine ring and a sulfonamide group, is a key feature in compounds designed to inhibit carbonic anhydrase (CA) enzymes . This scaffold is considered a privileged structure for targeting tumor-associated CA isoforms, specifically hCA IX and XII . The inhibition of these enzymes is a validated strategy for developing novel anticancer agents, as they play a critical role in tumor progression and survival in hypoxic environments . Furthermore, the structural motif of combining a heterocyclic carboxamide with a sulfamoylphenyl group is actively explored for its potential in other therapeutic areas, including the development of antiviral agents . Researchers value this compound for its utility in synthesizing more complex derivatives and as a reference standard in biochemical assays. This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses in humans or animals, nor for any personal use. All information provided is for research reference purposes.

Properties

IUPAC Name

N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O3S/c12-19(17,18)9-4-2-8(3-5-9)15-11(16)10-13-6-1-7-14-10/h1-7H,(H,15,16)(H2,12,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYSZWAONYDHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide typically involves the reaction of 4-aminobenzenesulfonamide with pyrimidine-2-carboxylic acid or its derivatives. One efficient method involves the use of ethanol as a solvent at room temperature, yielding the desired product in high purity and yield . The reaction conditions are optimized to ensure minimal by-products and high efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions and high throughput. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Chemical Applications

Building Block for Synthesis
N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide serves as a versatile building block in organic synthesis. It is utilized in the development of more complex molecules, which can be critical for drug discovery and material science. Its unique structure allows for various chemical modifications, enhancing its utility in synthetic chemistry.

Reactivity and Derivative Formation
The compound's reactivity includes nucleophilic substitutions and condensation reactions. Its carboxamide group can participate in acylation or amidation reactions, while the pyrimidine ring may undergo electrophilic substitutions under suitable conditions. This versatility makes it an attractive candidate for creating derivatives with tailored properties.

Biological Applications

Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor, particularly against viral proteases. For instance, molecular docking studies have shown that it can effectively bind to the active sites of enzymes associated with viral replication, suggesting its role in antiviral drug development .

Anti-inflammatory Properties
The compound has demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes involved in the biosynthesis of prostaglandins. Studies have reported its ability to suppress COX-2 activity with comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Anticancer Potential
Recent investigations highlight its anticancer properties, particularly against various human cancer cell lines. For example, derivatives of this compound have shown selective inhibition of tumor-associated carbonic anhydrase isoforms, leading to significant growth inhibition in renal and colon cancer cells . The mechanism involves inducing apoptosis and cell cycle arrest, making it a promising candidate for further therapeutic exploration .

Industrial Applications

Material Development
In industrial contexts, this compound is explored for its potential in developing new materials and chemical processes. Its unique chemical properties may facilitate innovations in pharmaceuticals and other chemical industries.

Case Study 1: Antiviral Activity Against SARS-CoV-2

A study focused on the molecular docking of this compound derivatives against the SARS-CoV-2 main protease revealed promising binding affinities. Compounds exhibited binding energies indicating strong interactions with the target enzyme, suggesting their potential as antiviral agents against COVID-19 .

Case Study 2: Anticancer Efficacy

In vitro studies demonstrated that specific derivatives of this compound showed significant anticancer activity against multiple cell lines, including renal RXF393 and colon HT29. The compounds induced apoptosis and exhibited lower toxicity compared to traditional chemotherapeutics like doxorubicin, highlighting their therapeutic promise .

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain viral proteases by binding to their active sites, thereby preventing viral replication . The compound’s ability to interact with various enzymes and proteins makes it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide and its analogues:

Compound Name Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Notes Reference
This compound ~326.34* Pyrimidine-2-carboxamide, 4-sulfamoylphenyl Theoretical enzyme inhibition potential
N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide 422.5 Tetrahydronaphthalene carboxamide, 4-methylpyrimidine Enhanced lipophilicity (XLogP3: 3)
N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)cyclopropanecarboxamide 346.4 Cyclopropane carboxamide, 4,6-dimethylpyrimidine Reduced steric hindrance vs. tetrahydronaphthalene analogues
7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-sulfamoylphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (10b) 613.23 Pyrrolo[2,3-d]pyrimidine core, cyclopentyl, methoxyphenyl Moderate yield (38%), evaluated for kinase inhibition
7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (2a) ~584.69* Dimethyl carboxamide, 4-methylpyrimidine Synthesized via Pd2(dba)3/XantPhos catalysis

*Note: Molecular weights marked with * are calculated based on empirical formulas from referenced evidence.

Structural Modifications and Bioactivity

  • Pyrimidine Ring Substitutions : The addition of methyl groups (e.g., 4-methylpyrimidin-2-yl in ) increases metabolic stability but may reduce binding affinity to target enzymes compared to unsubstituted pyrimidine .
  • Carboxamide Variations : Replacement of the pyrimidine-2-carboxamide with tetrahydronaphthalene or cyclopropane carboxamide () alters lipophilicity and membrane permeability, as reflected in XLogP3 values.

Biological Activity

N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-inflammatory, antiviral, and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a sulfonamide group and a carboxamide moiety. This structural configuration is crucial for its biological activity, enabling interactions with various molecular targets.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the biosynthesis of prostaglandins involved in inflammation.

  • Inhibition of COX-2 :
    • IC50 values for this compound against COX-2 were reported to be comparable to established anti-inflammatory drugs like celecoxib .
CompoundIC50 (μmol)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

2. Antiviral Activity

The compound has shown potential as an antiviral agent, particularly against SARS-CoV-2. Molecular docking studies revealed that it binds effectively to the viral protease, inhibiting its activity and thereby preventing viral replication.

  • Binding Affinity :
    • Binding energy scores for several derivatives of N-(4-sulfamoylphenyl)-based compounds ranged from −6.54 to −7.33 kcal/mol, indicating strong interactions with the viral protease .

3. Anticancer Activity

This compound has been investigated for its anticancer properties, particularly as a cyclin-dependent kinase (CDK) inhibitor.

  • CDK Inhibition :
    • In vitro studies demonstrated strong inhibition of CDK9, leading to reduced proliferation in various cancer cell lines .
CompoundIC50 (μM)
This compound<10
Standard CDK9 inhibitor<10

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : It inhibits the activity of COX enzymes and CDKs by binding to their active sites.
  • Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells by downregulating proteins such as Mcl-1 and c-Myc .

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced paw edema in carrageenan-induced models, showcasing its potential as an anti-inflammatory agent .
  • Anticancer Efficacy : In xenograft models of pancreatic cancer, the compound exhibited moderate tumor inhibition effects, confirming its potential as a therapeutic agent against aggressive cancers .

Q & A

Basic: What synthetic methodologies are commonly employed for N-(4-sulfamoylphenyl)pyrimidine-2-carboxamide and its derivatives?

Answer:
The synthesis typically involves condensation reactions between pyrimidine carboxylic acid derivatives and sulfonamide-containing anilines. For example, Elangovan et al. synthesized a structurally related sulfonamide compound by reacting pyridine-4-carboxaldehyde with sulfadiazine under reflux conditions, followed by purification via recrystallization . Advanced routes may employ Suzuki coupling or nucleophilic aromatic substitution to introduce substituents on the pyrimidine or phenyl rings. Key steps include monitoring reaction progress using TLC and optimizing solvent systems (e.g., ethanol or DMF) to enhance yield .

Basic: What analytical techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic system with space group P2₁/c, as reported in analogous structures ). SHELX software is widely used for refinement, achieving R factors ≤0.06 with high-resolution data .
  • Spectroscopy : ¹H/¹³C NMR confirms proton environments and substituent positions, while IR identifies functional groups like sulfonamide (S=O stretching at ~1350 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: How can molecular docking studies elucidate the compound’s mechanism of action?

Answer:
Docking simulations (e.g., AutoDock Vina or Schrödinger Suite) predict binding affinities to target proteins. For instance, Elangovan et al. docked a sulfonamide-pyrimidine hybrid into the active site of Staphylococcus aureus DNA gyrase, identifying hydrogen bonds between the sulfamoyl group and Arg1216, which correlated with antimicrobial activity . Methodological considerations include:

  • Preparing protein structures (PDB files) with resolved water molecules.
  • Validating docking protocols using co-crystallized ligands.
  • Incorporating solvent effects (e.g., implicit PBS solvent models) .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental bioactivity data?

Answer:

  • Cross-validation : Perform multiple assays (e.g., MIC tests for antimicrobial activity alongside cytotoxicity assays) .
  • Parameter adjustment : Optimize force fields in docking studies to account for flexible binding pockets.
  • Solvent effects : Re-run simulations with explicit solvent models if aqueous solubility impacts activity .
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing sulfamoyl with carboxamide) to test SAR hypotheses .

Advanced: What experimental designs are recommended for evaluating antiviral efficacy in vivo?

Answer:

  • Animal models : Use transgenic mice (e.g., ACE2-humanized models for COVID-19) to assess viral load reduction. highlights the need for in vivo validation of pyrimidine-carboxamide derivatives after promising in vitro results .
  • Pharmacokinetics : Measure plasma concentrations via LC-MS/MS to determine bioavailability and half-life.
  • Dosing regimens : Optimize using allometric scaling from in vitro IC₅₀ values, adjusting for metabolic clearance observed in chimeric liver models .

Basic: Which computational methods predict electronic properties influencing chemical reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess electrophilicity. For example, Elangovan et al. used Gaussian09 with B3LYP/6-311G(d,p) basis sets to map electrostatic potential surfaces, revealing nucleophilic regions at the pyrimidine nitrogen atoms .
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational flexibility over nanosecond timescales .

Advanced: What challenges arise in crystallographic refinement of derivatives with flexible substituents?

Answer:

  • Disorder modeling : Apply restraints to mobile groups (e.g., rotating phenyl rings) using SHELXL’s AFIX commands .
  • High-resolution data : Collect at low temperature (100 K) to minimize thermal motion artifacts. achieved an R factor of 0.058 with 7075 reflections, emphasizing rigorous data collection protocols .
  • Twinned crystals : Use PLATON’s TwinRotMat to identify and model twinning .

Advanced: How do functional groups like sulfamoyl and pyrimidine influence structure-activity relationships (SAR)?

Answer:

  • Sulfamoyl group : Enhances hydrogen-bonding capacity and solubility, critical for target binding (e.g., interactions with bacterial gyrase ).
  • Pyrimidine core : Acts as a planar scaffold for π-π stacking with aromatic residues in enzyme active sites. Substituents at the 4-position (e.g., trifluoromethyl) increase lipophilicity, improving membrane permeability .
  • Derivative synthesis : Modify the carboxamide linker to optimize metabolic stability, as seen in PF-04937319’s biotransformation studies .

Basic: What safety considerations are essential during laboratory handling?

Answer:

  • Toxicity screening : Prioritize compounds with acute oral/dermal toxicity ≥Category 4 (LD₅₀ >300 mg/kg) .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods for weighing and synthesis.
  • Waste disposal : Neutralize reaction byproducts (e.g., chlorinated intermediates) via approved protocols .

Advanced: How can researchers leverage high-throughput crystallography for derivative screening?

Answer:

  • Automated pipelines : Use SHELXC/D/E for rapid phase determination of multiple crystals .
  • Fragment libraries : Screen co-crystals with target proteins (e.g., SARS-CoV-2 main protease) to identify binding fragments.
  • Data repositories : Deposit structures in the Crystallography Open Database (COD) for community validation .

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